

Process Development Guide: Sequential Synthesis of Methyl N-Methyl-N-Nitrocarbamate

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Compound of Interest

Compound Name: Methyl methyl(nitro)carbamate

CAS No.: 14442-54-7

Cat. No.: B14010102

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Executive Summary & Core Directive

This Application Note details the sequential synthesis of Methyl N-methyl-N-nitrocarbamate starting from methyl chloroformate (MCF), methylamine (MA), and nitric acid (HNO₃).

Critical Technical Insight: While the prompt lists three reagents, mixing them simultaneously is chemically unsound and hazardous. Nitric acid is a potent oxidizer that will violently react with the basic methylamine (exothermic neutralization/oxidation) and hydrolyze the methyl chloroformate ester. Therefore, this guide structures the workflow into two distinct, controlled phases:

- Carbamoylation: Synthesis of the stable intermediate Methyl N-methylcarbamate.
- N-Nitration: Electrophilic nitration of the carbamate nitrogen to yield the final N-nitro product.

Applications:

- Energetic Materials: N-nitrocarbamates are structural analogs to nitramines (e.g., RDX) and are used as energetic plasticizers or fuel additives [1].
- Synthetic Intermediates: Precursors for diazomethane generation and heterocyclic synthesis.

Critical Safety Protocol (Read Before Proceeding)

Hazard Class: Energetic Material / Carcinogen Suspect.

- **Explosion Hazard:** N-Nitro compounds can be shock- and heat-sensitive.[1] The final product, Methyl N-methyl-N-nitrocarbamate, possesses a high oxygen balance and may undergo rapid decomposition.
- **Process Safety:** Never add nitric acid to the amine. The exotherm can trigger immediate deflagration.
- **Toxicity:** Structural similarity to N-nitroso compounds suggests potential carcinogenicity.[1] All operations must occur in a functioning fume hood with blast shield protection.

Phase 1: Carbamoylation (Synthesis of Intermediate)

Objective: Selective acylation of methylamine using methyl chloroformate to form Methyl N-methylcarbamate.

Reaction Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution. Methylamine acts as the nucleophile attacking the carbonyl carbon of MCF. A base (excess amine or inorganic base) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Detailed Protocol

Reagents:

- Methyl Chloroformate (MCF): 1.0 eq
- Methylamine (40% aq. or 2M in THF): 2.2 eq (Excess acts as HCl scavenger)
- Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous preferred)

Step-by-Step Workflow:

- **Setup:** Charge a 3-neck round-bottom flask with Methylamine solution and solvent. Cool to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature prevents hydrolysis of MCF

and controls the exothermic addition.

- Addition: Add Methyl Chloroformate dropwise via an addition funnel over 30–60 minutes. Maintain internal temperature $< 5^{\circ}\text{C}$.
 - Observation: White precipitate (Methylamine Hydrochloride) will form immediately.
- Digestion: Allow the mixture to warm to room temperature ($20\text{--}25^{\circ}\text{C}$) and stir for 2 hours.
- Workup:
 - Filter off the amine hydrochloride salt.
 - Wash the organic filtrate with 1M HCl (to remove unreacted amine) followed by brine.
 - Dry over MgSO_4 and concentrate under reduced pressure.
- Validation: The intermediate is a stable liquid/low-melting solid.
 - Target Yield: $>85\%$ ^[2]

Phase 2: N-Nitration (Synthesis of Target)

Objective: Electrophilic substitution of the amide hydrogen with a nitro group ().

Reaction Mechanism

The amide nitrogen of the carbamate is weakly nucleophilic. To effect nitration, a highly reactive nitronium ion (

) source is required, typically generated by Fuming Nitric Acid and Acetic Anhydride (acting as a dehydrating agent and solvent) [1].

Detailed Protocol

Reagents:

- Methyl N-methylcarbamate (Intermediate): 1.0 eq

- Nitric Acid (98-100% White Fuming): 1.5 eq
- Acetic Anhydride: 2.0 eq (Solvent/Catalyst)

Step-by-Step Workflow:

- Nitrating Mix Preparation: In a separate vessel, cool Acetic Anhydride to 0°C. Slowly add Fuming Nitric Acid dropwise.
 - Safety: This mixing is exothermic. Keep $T < 10^{\circ}\text{C}$.
- Substrate Addition: Add the Methyl N-methylcarbamate (neat or dissolved in minimal acetic anhydride) to the nitrating mixture dropwise at 0°C.
- Reaction: Stir at 0°C for 60 minutes, then allow to warm to 15–20°C for 1 hour.
 - Monitoring: TLC or HPLC should show consumption of the carbamate.
- Quenching (Critical): Pour the reaction mixture onto crushed ice/water (5x volume). Stir vigorously.
 - Product Isolation: The N-nitro product is typically insoluble in water and will separate as an oil or precipitate.
- Purification: Extract with DCM, wash with cold saturated NaHCO_3 (to remove acid traces), dry, and concentrate carefully (do not overheat).

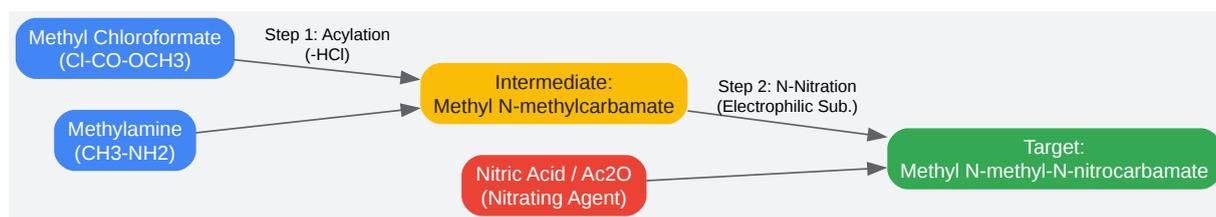
Analytical Data & Validation

Parameter	Methyl N-methylcarbamate (Intermediate)	Methyl N-methyl-N-nitrocarbamate (Target)
Formula		
MW	89.09 g/mol	134.09 g/mol
Appearance	Colorless liquid / Low melting solid	Pale yellow oil or solid
IR (Diagnostic)	~1700 cm^{-1} (C=O, Amide I)	~1750 cm^{-1} (C=O), ~1580 cm^{-1} (asym)
Safety Note	Stable standard chemical	Energetic / Shock Sensitive

Visualization of Pathways

Chemical Reaction Scheme

The following diagram illustrates the structural transformation from precursors to the final N-nitro compound.

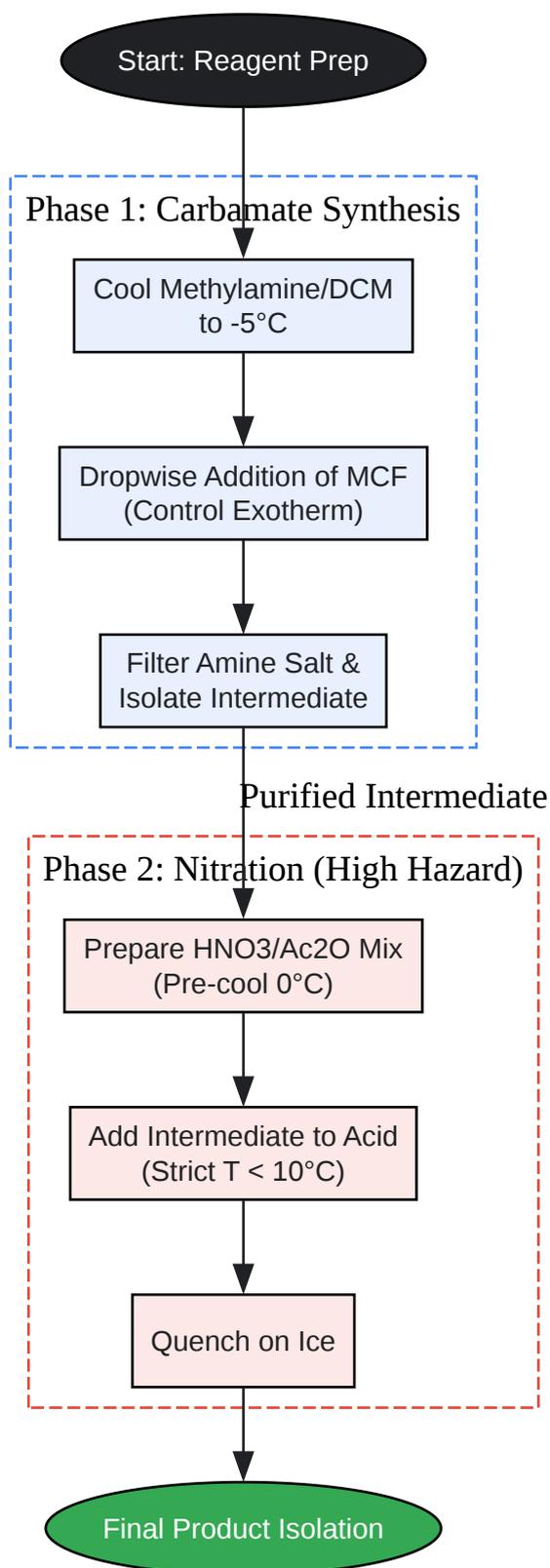


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Figure 1: Sequential synthesis pathway showing the two-stage transformation.

Process Workflow Logic

This flowchart defines the operational logic to ensure safety and yield.



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Figure 2: Operational workflow emphasizing temperature control points and sequential processing.

References

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Sources

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- [2. researchgate.net](#) [[researchgate.net](https://www.researchgate.net)]
- [3. methyl N'-methyl-N-nitrocarbamimidate | C3H7N3O3 | CID 10942466 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
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